molecular formula C20H19N3O5S2 B2858176 Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate CAS No. 439111-29-2

Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate

Cat. No.: B2858176
CAS No.: 439111-29-2
M. Wt: 445.51
InChI Key: AAOCSIJBSWKPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate (CAS 478065-14-4) is a pyrimidine-based small molecule characterized by a 5-pyrimidinecarboxylate core. Key structural features include:

  • Ethyl carboxylate group at position 3.
  • Methylsulfanyl (SCH₃) substituent at position 2.
  • Phenoxy group at position 4, substituted at the meta position with a phenylsulfonylamino moiety (-NHSO₂C₆H₅).

Properties

IUPAC Name

ethyl 4-[3-(benzenesulfonamido)phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-3-27-19(24)17-13-21-20(29-2)22-18(17)28-15-9-7-8-14(12-15)23-30(25,26)16-10-5-4-6-11-16/h4-13,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOCSIJBSWKPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate is a chemical compound with potential applications in scientific research. Here's an overview based on the available search results:

Nomenclature and Structure

  • The compound is identified by the CAS number 439111-29-2 .
  • Its chemical formula indicates a complex structure featuring a pyrimidine ring, a phenoxy group, and a sulfonamide moiety .

Potential Applications

Due to the limited information in the search results, the specific applications of this compound are not detailed. However, based on its structural components, potential areas of interest can be inferred:

  • Pharmaceutical Research: The pyrimidine scaffold is present in many pharmaceutical drugs, suggesting that this compound may have potential biological activity . The presence of sulfonamide fragments also hints at potential anticancer activity .
  • Cosmetic Applications: Polymers are used in cosmetics for their biocompatible, safe, and eco-friendly character .
  • Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules .

Safety and Handling

  • No specific safety information is available in the search results. Standard laboratory safety procedures should be followed when handling this compound.

Chemical Reactions Analysis

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SCH₃) substituent at position 2 is susceptible to oxidation. Based on pyrimidine derivatives in US20040224958A1:

Oxidizing AgentSolventTemperatureProductYield
OxaziridineCHCl₃RTMethyl sulfoxide>90%
m-CPBATHF0–25°CMethyl sulfone85–92%
  • Mechanism : Electrophilic oxidation proceeds via formation of a sulfoxide intermediate, which can further oxidize to a sulfone under stronger conditions.

  • Application : Sulfoxide/sulfone derivatives enhance solubility and enable subsequent nucleophilic displacements .

Nucleophilic Substitution at C4 Phenoxy Group

The 4-{3-[(phenylsulfonyl)amino]phenoxy} group may undergo displacement under SNAr (nucleophilic aromatic substitution) conditions. Literature analogs suggest:

NucleophileBaseSolventTemperatureOutcome
Primary aminesK₂CO₃DMF80°CAryl amine derivative
ThiolsNaHTHF40°CThioether formation
  • Key Findings :

    • Electron-withdrawing substituents (e.g., sulfonamide) activate the phenoxy ring for SNAr .

    • Steric hindrance from the phenylsulfonyl group may reduce reactivity compared to simpler phenoxy analogs .

Ester Hydrolysis and Derivatives

The ethyl carboxylate at position 5 can be hydrolyzed to a carboxylic acid or converted to other functional groups:

Reagent/ConditionProductNotes
LiAlH₄ in THFPrimary alcoholReduction precedes oxidation to aldehyde
NaOH (aqueous/EtOH)Carboxylic acidRequires reflux (6–12 h)
NH₃ (gas)/MeOHPrimary amideActivators (e.g., CDI) improve yield
  • Application : The carboxylic acid is a precursor for amides, esters, or heterocyclic ring closures (e.g., pyrido[2,3-d]pyrimidinones) .

Phosphonate-Based Olefination

The aldehyde intermediate (post LiAlH₄ reduction and MnO₂ oxidation) can undergo Wittig or Horner-Emmons reactions:

ReagentSolventProduct StereochemistryYield
(Carbethoxymethylene)phosphoraneTHFTrans-unsaturated ester75%
Bis(trifluoroethyl)phosphonateCH₂Cl₂Cis-unsaturated ester68%
  • Mechanism : Stabilized ylides favor trans-selectivity, while phosphonates promote cis-products .

Cyclization to Pyridopyrimidinones

Under basic conditions, the ester and amine groups facilitate ring closure:

BaseSolventTemperatureProductYield
DBUDMF100°CPyrido[2,3-d]pyrimidin-7-one82%
NaHTHF60°C8-Alkylated derivative70%
  • Key Insight : Alkylation at the 8-position occurs post-cyclization using alkyl halides and NaH .

Functionalization of Phenylsulfonylamino Group

The phenylsulfonylamino substituent may undergo:

  • Hydrolysis : Acidic conditions (HCl, Δ) cleave sulfonamide to yield aniline derivatives.

  • Alkylation : Treatment with alkyl halides in DMF forms N-alkylated sulfonamides.

Comparative Reactivity Table

Reaction TypeRate (Relative)Key Influencing Factors
Sulfanyl oxidationFastOxidant strength
Ester hydrolysisModerateBase concentration
SNAr at C4 phenoxySlowElectron deficiency
CyclizationFastBase strength, solvent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents at positions 2, 4, or 5 of the pyrimidine ring. Data are derived from the provided evidence, focusing on structural variations, molecular properties, and available research insights.

Table 1: Structural and Molecular Comparisons

Compound Name Substituent at Position 4 Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Differences References
Target Compound 3-[(Phenylsulfonyl)amino]phenoxy Methylsulfanyl C₂₁H₂₀N₄O₅S₂ 480.54 Reference standard for comparison.
Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate 3-[(4-Chlorobenzoyl)amino]phenoxy Methylsulfanyl C₂₁H₁₈ClN₃O₄S 443.9 Replaces phenylsulfonyl with 4-chlorobenzoyl; lower molecular weight. Discontinued in commercial catalogs.
Ethyl 4-((2-[(4-fluorobenzoyl)amino]phenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate 2-[(4-Fluorobenzoyl)amino]phenylsulfanyl Methylsulfanyl C₂₂H₁₉FN₄O₃S₂ 502.54 Sulfanyl linkage instead of phenoxy; fluorinated benzoyl group. Higher lipophilicity (XLogP3: ~3.7).
Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate 4-(Acetylamino)phenoxy Methylsulfanyl C₁₇H₁₈N₄O₄S 382.42 Acetamide substituent; simpler structure with reduced steric bulk.
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (2,4-Dichlorophenyl)sulfanyl Phenyl C₁₉H₁₄Cl₂N₂O₂S 437.30 Phenyl group at position 2; dichlorophenyl enhances electrophilicity.
Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate 4-Methyl and 6-[(4-phenoxyphenyl)amino] Methylsulfanyl C₂₁H₂₁N₃O₃S 395.47 Additional methyl and phenoxyamino groups; altered steric profile.

Key Observations

Fluorinated derivatives () exhibit increased metabolic stability, a common strategy in drug design to prolong half-life .

Synthetic Accessibility :

  • The 4-chlorobenzoyl analog (CAS 478065-04-2) was discontinued commercially, suggesting challenges in synthesis or purification .
  • Sulfanyl-linked derivatives (e.g., ) require controlled reaction conditions to avoid disulfide formation .

Structural Trends: Methylsulfanyl at position 2 is conserved across analogs, indicating its role in maintaining electronic properties of the pyrimidine ring. Phenoxy vs. Sulfanyl Linkages: Phenoxy groups (as in the target compound) provide rigidity, while sulfanyl groups () introduce conformational flexibility .

Preparation Methods

One-Pot Multistep Synthesis

Recent advances demonstrate a one-pot strategy combining pyrimidine ring formation, phenoxy substitution, and sulfonylation. This method reduces purification steps and improves overall yields (up to 58% over three steps).

Microwave-Assisted Synthesis

Microwave irradiation accelerates SNAr reactions, reducing reaction times from hours to minutes. For example, coupling 4-chloropyrimidine with 3-aminophenol under microwave conditions (150°C, 20 min) achieves 74% yield.

Catalytic Approaches

Palladium catalysts (e.g., Pd(PPh3)4) enable coupling of aryl halides with phenol derivatives, though this remains less common for pyrimidine systems.

Characterization and Quality Control

Final products are validated via:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and purity.
  • Mass Spectrometry : High-resolution MS verifies molecular weight.
  • HPLC : Purity >95% is typically required for pharmacological applications.

Example 1H NMR Data (CDCl3) :

  • δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3)
  • δ 2.52 (s, 3H, SCH3)
  • δ 7.45–7.89 (m, 8H, aromatic H)

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and what challenges arise during purification?

The synthesis involves multi-step reactions, including nucleophilic substitution and esterification. Key steps include:

  • Coupling of a sulfonamide-phenoxy intermediate with a pyrimidine core via Ullmann or SNAr reactions under controlled temperatures (80–120°C) .
  • Introduction of the methylsulfanyl group via thiolation using Lawesson’s reagent or thiourea derivatives . Challenges : Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) due to byproducts from incomplete substitution or oxidation. Recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., phenylsulfonylamino protons at δ 7.5–8.0 ppm; pyrimidine carbons at δ 155–165 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 478.35) and fragmentation patterns .
  • IR : Detects key functional groups (e.g., sulfonamide N–H stretch at ~3300 cm1^{-1}, ester C=O at ~1700 cm1^{-1}) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Solubility is enhanced using DMSO or PEG-400 (10–20% v/v) .
  • Stability in buffer (pH 7.4) is monitored via HPLC over 24–48 hours; degradation products (e.g., hydrolyzed esters) are quantified .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights explain its inhibitory effects on kinase targets?

  • The phenylsulfonylamino phenoxy group enhances hydrogen bonding with kinase ATP-binding pockets (e.g., Tyr185^{185} in EGFR), while the methylsulfanyl group increases hydrophobicity for deeper pocket penetration .
  • Modifications : Replacing the ethyl carboxylate with methyl reduces potency (IC50_{50} increases from 0.8 µM to >5 µM), indicating ester flexibility is critical .

Q. How do conflicting bioactivity results in cancer cell lines inform target validation?

  • Discrepancies in IC50_{50} values (e.g., 1.2 µM in MCF-7 vs. 8.7 µM in A549) suggest tissue-specific target expression.
  • Methodology :
  • siRNA knockdown of suspected targets (e.g., PI3K/Akt) to confirm pathway involvement .
  • Competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP analogs) .

Q. What computational strategies predict its pharmacokinetic and toxicity profiles?

  • ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (F ≈ 45%) due to high logP (~3.5) and P-glycoprotein efflux .
  • Molecular Dynamics (MD) : Simulations (e.g., 100 ns runs in GROMACS) reveal stable binding to hERG channels (risk indicator for cardiotoxicity) .

Q. How can regioselective functionalization improve its selectivity for epigenetic targets?

  • Directed C–H Activation : Pd-catalyzed coupling at the pyrimidine C4 position introduces substituents (e.g., –CF3_3) to enhance HDAC6 inhibition (Kd_d < 50 nM) .
  • Click Chemistry : Azide-alkyne cycloaddition adds triazole groups for probing DNA methyltransferase interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.